molecular formula C12H21NO5 B8089882 (R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B8089882
M. Wt: 259.30 g/mol
InChI Key: ZAMPPXRQKCGWGE-SECBINFHSA-N
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Description

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a methoxy-oxoethyl group. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of ®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has shown promise in drug discovery, particularly in the development of new analgesics and anti-inflammatory agents. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific enzymes involved in pain pathways, suggesting its potential as an analgesic .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Material Science Applications

In addition to its pharmaceutical applications, this compound is being explored for use in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in the synthesis of new polymeric materials with enhanced properties such as flexibility and thermal stability. Its morpholine structure contributes to the overall mechanical strength of the resulting polymers.

Table: Comparison of Polymer Properties

PropertyConventional PolymerPolymer with this compound
Tensile StrengthModerateHigh
FlexibilityLowImproved
Thermal StabilityModerateEnhanced

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

®-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

    tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate: This compound lacks the ®-configuration, which may result in different chemical and biological properties.

    tert-butyl 3-(2-hydroxy-2-oxoethyl)morpholine-4-carboxylate: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate:

Biological Activity

(R)-tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate, with a CAS number of 2204040-48-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • Purity : Typically above 95% in commercial preparations.

The compound features a morpholine ring, which is significant for its biological activity, as this structure can interact with various biological targets.

The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties. Its mechanism seems to involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes critical in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis .
  • Cell Cycle Interference : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by disrupting the cell cycle .

Efficacy in Biological Assays

Assay Type Target IC₅₀/EC₅₀ Value Notes
Antimicrobial ActivityGram-positive and Gram-negative bacteria0.12 mg/mLEffective against E. coli MurB enzyme .
Anticancer ActivityMultiple Myeloma CellsGI₅₀ not specifiedInduces apoptosis; further studies needed .
Immunomodulatory ActivityNOD2 AgonistEC₅₀ = 4.6 nMEnhances cytokine production in PBMCs .

Case Studies

  • Antimicrobial Studies : A study focusing on the structural modifications of similar compounds indicated that this compound demonstrated significant binding interactions with MurB, leading to a decrease in free binding energy, which correlates with increased antimicrobial efficacy .
  • Anticancer Research : In vitro assays conducted on various cancer cell lines showed that compounds structurally related to this compound could inhibit cell proliferation effectively, suggesting a promising avenue for further drug development aimed at cancer therapy .

Structural Insights

The structure–activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing the biological activity of morpholine derivatives. For instance:

  • The presence of a methoxy group at the 2-position significantly contributes to the lipophilicity and overall binding affinity to target enzymes.
  • Variations in the tert-butyl group can affect solubility and permeability across cellular membranes.

Properties

IUPAC Name

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPPXRQKCGWGE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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